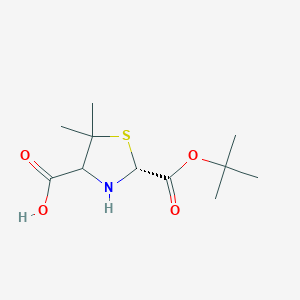

Boc-(R)-5,5-dimethylthiazolidine-4-carboxylic acid

Description

Boc-(R)-5,5-dimethylthiazolidine-4-carboxylic acid (CAS 117918-23-7) is a chiral thiazolidine derivative featuring a tert-butoxycarbonyl (Boc) protective group on the nitrogen atom and two methyl groups at the C(5) position. Its molecular formula is C₁₁H₁₉NO₄S, with a molecular weight of 261.34 g/mol . This compound is widely used in peptide synthesis and pharmaceutical research due to its role in stabilizing amines during reactions. The Boc group enhances lipophilicity and reduces reactivity, while the 5,5-dimethyl substitution imparts conformational rigidity, favoring β-turn structures in peptides .

Propriétés

IUPAC Name |

(2R)-5,5-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4S/c1-10(2,3)16-9(15)7-12-6(8(13)14)11(4,5)17-7/h6-7,12H,1-5H3,(H,13,14)/t6?,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQVNKSOAYTVCV-COBSHVIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(S1)C(=O)OC(C)(C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(N[C@H](S1)C(=O)OC(C)(C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Boc Protection of the Thiazolidine Amine

Reagents and Conditions :

-

Boc anhydride (Boc₂O) : A 1.2–1.5 molar equivalent ensures complete protection.

-

Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in stoichiometric amounts.

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Temperature : 0°C to room temperature (20–25°C).

-

Reaction Time : 12–24 hours under inert atmosphere (N₂/Ar).

Mechanism :

The secondary amine attacks the electrophilic carbonyl carbon of Boc₂O, forming a Boc-protated intermediate. Base deprotonation facilitates the reaction, yielding the Boc-protected product.

Reaction Optimization and Yield Enhancement

Key Parameters Affecting Yield and Purity

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Boc₂O Equivalents | 1.2–1.5 eq | Prevents underprotection |

| Base Selection | TEA (2.0 eq) | Neutralizes HCl byproduct |

| Solvent Polarity | Low (DCM > THF) | Enhances Boc₂O solubility |

| Temperature | 0°C → RT | Minimizes side reactions |

Challenges and Mitigation Strategies

-

Racemization Risk : The chiral center at C4 is susceptible to epimerization under acidic or high-temperature conditions. Using mild bases (TEA) and low temperatures (0°C) preserves stereochemistry.

-

Byproduct Formation : Excess Boc₂O may lead to di-Boc byproducts. Controlled reagent addition and stoichiometry minimize this issue.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Industrial synthesis employs flow reactors for precise control over reaction parameters:

-

Residence Time : 10–15 minutes.

-

Mixing Efficiency : Superior to batch reactors, reducing localized overheating.

-

Scalability : Achieves >90% conversion with minimal waste.

Crystallization and Purification

Recrystallization Solvents :

-

Ethyl acetate/hexane (3:1 v/v) yields high-purity crystals (>98% ee).

-

Yield Loss : ~10% during crystallization due to solubility limitations.

Chromatographic Purification :

-

Stationary Phase : Silica gel (230–400 mesh).

-

Eluent : Hexane/ethyl acetate (4:1 → 1:1 gradient).

Comparative Analysis of Synthetic Protocols

| Method | Advantages | Limitations |

|---|---|---|

| Batch Reactor | Low capital cost | Lower yield consistency |

| Flow Reactor | High throughput, reproducibility | Higher initial investment |

| Solvent-Free | Eco-friendly | Limited to small-scale synthesis |

Flow reactors are preferred for large-scale production due to enhanced reproducibility and reduced side reactions.

Analytical Validation

Purity Assessment

Structural Confirmation

-

NMR :

-

¹H NMR (CDCl₃) : δ 1.44 (s, 9H, Boc), 1.58 (s, 6H, 5,5-dimethyl), 4.32 (d, 1H, J = 8.0 Hz, C4-H).

-

¹³C NMR : 155.2 ppm (Boc carbonyl), 175.8 ppm (carboxylic acid).

-

Applications in Pharmaceutical Synthesis

The Boc-protected derivative is a key intermediate in HIV-1 protease inhibitors like darunavir analogs. Its steric hindrance and chiral rigidity enhance binding affinity to viral proteases .

Analyse Des Réactions Chimiques

Types of Reactions

Boc-®-5,5-dimethylthiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Substitution: The thiazolidine ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

Deprotection: ®-5,5-dimethylthiazolidine-4-carboxylic acid.

Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Synthesis of Peptides

Role as a Protecting Group:

Boc-(R)-5,5-dimethylthiazolidine-4-carboxylic acid is widely used as a protecting group in peptide synthesis. It allows for the selective modification of amino acids without interfering with other functional groups. This selectivity is crucial for the construction of complex peptide structures.

Case Study:

In a study published in Organic & Biomolecular Chemistry, researchers demonstrated the successful synthesis of various Boc-protected peptides using this compound, highlighting its effectiveness in maintaining the integrity of sensitive functional groups during multi-step reactions .

Drug Development

Enhancing Bioactivity and Stability:

The compound plays a significant role in the design of novel pharmaceuticals. Its incorporation into drug candidates has been shown to enhance bioactivity and stability, making it an essential component in medicinal chemistry.

Notable Research Findings:

A study focused on the modification of (R)-5,5-dimethylthiazolidine-4-carboxamide derivatives revealed improved antiviral properties when used as part of HIV-1 protease inhibitors. The structural modifications facilitated by Boc protection were critical for optimizing pharmacokinetic profiles and therapeutic efficacy .

Biochemical Research

Studying Metabolic Pathways:

Researchers utilize this compound to explore metabolic pathways and enzyme interactions. Its ability to participate in enzymatic reactions provides insights into cellular processes and potential therapeutic targets.

Example Application:

In metabolic studies, this compound has been employed to investigate the role of thiazolidines in bacterial iron-acquiring systems (siderophores), demonstrating its relevance in understanding microbial physiology and potential antibiotic targets .

Material Science

Incorporation into Polymer Matrices:

The compound can be integrated into polymer matrices to enhance material properties used in coatings and drug delivery systems. Its chemical structure contributes to improved mechanical properties and biocompatibility.

Research Insights:

Studies have shown that polymers modified with this compound exhibit enhanced performance in drug release profiles, making them suitable for controlled delivery applications .

Chiral Synthesis

Importance in Asymmetric Synthesis:

The chiral nature of this compound makes it valuable for asymmetric synthesis, enabling the production of optically active compounds essential for various applications, including agrochemicals and fine chemicals.

Synthesis Example:

Research has demonstrated its utility in synthesizing chiral bicyclic lactams through stereoselective reactions involving L-cysteine and aldehydes. The resulting compounds showed significant potential as intermediates in drug synthesis .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of Boc-®-5,5-dimethylthiazolidine-4-carboxylic acid primarily involves its role as a protecting group. The Boc group stabilizes the amino functionality during synthetic transformations and can be selectively removed under acidic conditions. This allows for the sequential construction of complex molecules without unwanted side reactions .

Comparaison Avec Des Composés Similaires

Unprotected Thiazolidine Derivatives

(R)-5,5-Dimethylthiazolidine-4-carboxylic acid (CAS 72778-00-8) lacks the Boc group, making it more polar and reactive. Key differences include:

- NMR Shifts : The unprotected form shows distinct ¹H NMR signals at δ 4.43 (d, H8), 4.36 (d, H8'), and 3.91 (s, H2), with methyl groups at δ 1.61 and 1.37 . In contrast, the Boc-protected derivative exhibits additional peaks for the tert-butyl group (δ ~1.4 ppm) and a Boc carbonyl carbon at ~155 ppm in ¹³C NMR .

- Reactivity : The absence of the Boc group allows direct participation in reactions involving the amine, such as condensation with aldehydes or ketones .

- Applications : Used in penicillamine-derived products and degradation studies of β-lactam antibiotics (e.g., amoxicillin penicilloic acids) .

Stereoisomers and Enantiomers

This enantiomeric variation impacts:

Penicillamine-Derived Thiazolidines

Examples include amoxicillin-related compounds (e.g., Amoxicillin Related Compound A and D), which incorporate a thiazolidine ring as part of their β-lactam degradation products:

- Structural Complexity : These compounds feature additional functional groups, such as a 4-hydroxyphenylacetamido side chain, altering pharmacological activity .

- Spectroscopic Differences : The ¹H NMR of amoxicillin penicilloic acids shows downfield shifts for aromatic protons (δ ~7.0 ppm) and carboxylate carbons (~170 ppm) .

- Stability : Degrade more readily in aqueous solutions compared to Boc-protected derivatives .

Substituted Thiazolidines

- 2-Isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid (CAS 13206-31-0): The isopropyl group at C(2) increases steric bulk, reducing ring flexibility. This substitution shifts methyl protons upfield (δ ~1.2 ppm) in NMR .

- Benzoyl Derivatives : 3-Benzoyl-5,5-dimethylthiazolidine-4-carboxylic acid (CAS 501-34-8) displays a singlet for C(2) protons (δ ~4.5 ppm) due to reduced coupling, unlike the Boc derivative .

Salts and Hydrochlorides

(S)-5,5-Dimethylthiazolidine-4-carboxylic acid hydrochloride (CAS 59712-84-4):

- Solubility : Enhanced water solubility due to the hydrochloride salt, making it suitable for pharmaceutical formulations .

- NMR Shifts : Protonation of the amine results in downfield shifts for NH and COOH groups compared to the free acid .

Key Comparative Data

Research Findings and Implications

- Conformational Rigidity : The 5,5-dimethyl substitution in this compound restricts ring puckering, favoring β-turn conformations critical in peptide secondary structures .

- Protective Group Stability : The Boc group remains intact under mild acidic conditions but is cleaved with strong acids (e.g., trifluoroacetic acid), enabling controlled deprotection in multi-step syntheses .

- Degradation Pathways : Unprotected thiazolidines (e.g., penicilloic acids) are prone to dimerization in aqueous solutions, whereas Boc derivatives exhibit superior stability .

Activité Biologique

Boc-(R)-5,5-dimethylthiazolidine-4-carboxylic acid is a chiral compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of its significance in research.

Chemical Structure and Properties

This compound is characterized by a thiazolidine ring structure, which includes both sulfur and nitrogen atoms. The presence of a carboxylic acid group enhances its solubility and biological reactivity. The compound's chirality allows for different interactions with biological targets, making it a valuable chiral building block in drug design.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antitumor Activity : Studies have shown that this compound can act on the cell membranes of tumor cells, potentially restoring contact inhibition and leading to a reversal of malignant transformations . This suggests its utility as a possible antitumor agent.

- Proline Analog : The compound serves as a proline analog with restricted conformation, which is crucial for studying receptor-bound conformational requirements for agonists and antagonists of angiotensin II (ANG II) receptors . This property may facilitate the development of targeted therapies.

- Cytotoxic Properties : In vitro assays have demonstrated that derivatives of 5,5-dimethylthiazolidine-4-carboxylic acid show significant cytotoxicity against various cancer cell lines while exhibiting selectivity against normal cells. For instance, some derivatives displayed IC50 values indicating potent activity against melanoma and breast adenocarcinoma cell lines .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Starting Materials : The synthesis typically begins with L-penicillamine and formaldehyde.

- Reaction Conditions : The reaction conditions are optimized to yield high purity and yield of the desired compound.

- Characterization : The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Cytotoxicity Assays : A study evaluated the cytotoxic effects of various thiazolidine derivatives on different cancer cell lines. The results indicated that certain derivatives had selectivity indices (SI) greater than 3, suggesting they were at least three times more toxic to tumor cells than to normal cells .

- Mechanistic Studies : Research demonstrated that the compound could interfere with cellular signaling pathways associated with tumor growth. This was evidenced by its ability to inhibit proliferation in specific cancer cell lines while promoting apoptosis .

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to related compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antitumor; Proline analog | Chiral structure enhances target specificity |

| 2-Phenyl-5,5-Dimethylthiazolidine-4-carboxylic Acid | Increased cytotoxicity | Phenyl substitution enhances biological activity |

| 2-Isopropyl-5,5-Dimethylthiazolidine-4-carboxylic Acid | Altered pharmacokinetics | Isopropyl group increases lipophilicity |

Q & A

Q. What are the key synthetic routes for Boc-(R)-5,5-dimethylthiazolidine-4-carboxylic acid, and how do reaction conditions influence product purity?

The compound is synthesized via condensation reactions involving formaldehyde and derivatives like D-penicillamine. For example, formaldehyde reacts with D-penicillamine bis((S)-5,5-dimethylthiazolidine-4-carboxylic acid) protium chloride hydrate to form a dimer, which decomposes in aqueous solutions . Reaction pH and temperature critically impact stability: dimer decomposition in water requires careful control to avoid byproducts. Purification via HPLC (≥99% purity) is recommended, with characterization using H NMR (C(4)-H peak at 3.95 ppm) and C NMR (COOH carbon at 67 ppm) .

Q. How can researchers characterize this compound using spectroscopic methods?

Key techniques include:

- NMR Spectroscopy : The C(4)-H proton shows a downfield shift (0.1 ppm in H NMR; 0.4 ppm for C(4) in C NMR) due to pH effects or dimerization. Aqueous decomposition products can be identified by comparing spectra to monomeric forms .

- Chiral HPLC : Enantiomeric purity is assessed using isopropanol/HCl solutions to prepare test samples, with L- and D-enantiomer resolutions validated at 0.1–0.3% detection limits .

Q. What stability considerations are critical for handling this compound in experimental workflows?

The compound is prone to dimerization in aqueous media, requiring storage in dry, sealed conditions at 2–8°C . Decomposition kinetics should be monitored via pH-adjusted NMR or LC-MS to avoid artifacts in biological assays.

Advanced Research Questions

Q. How does this compound contribute to the design of protease inhibitors, such as plasmepsin antagonists?

The dimethylthiazolidine scaffold mimics proline’s conformational rigidity, making it a potent inhibitor of aspartic proteases like plasmepsins in Plasmodium falciparum. Structure-activity relationship (SAR) studies highlight the importance of the 5,5-dimethyl group for steric hindrance, which disrupts substrate binding in the protease active site . Crystallographic data (e.g., PDB entries) can guide modifications to enhance binding affinity .

Q. What analytical challenges arise in quantifying trace impurities of this compound in pharmaceutical intermediates?

The compound is a known impurity in amoxicillin synthesis. Advanced LC-MS/MS methods with deuterated internal standards are required to distinguish it from structurally related byproducts like (4S)-2-{[(R)-2-amino-2-(4-hydroxyphenyl)acetamido]methyl}-5,5-dimethylthiazolidine-4-carboxylic acid . Column selection (e.g., chiral C18 phases) and mobile phase optimization (acetonitrile/TFA gradients) improve resolution .

Q. How can researchers resolve contradictions in NMR data caused by dimerization or pH-dependent shifts?

Contradictions arise from dimer formation in aqueous solutions, which alters chemical shifts. To mitigate:

Q. What role does this compound play in supramolecular assembly studies?

The tert-butyloxycarbonyl (Boc) group directs self-assembly via non-covalent interactions. Single-crystal X-ray diffraction (SCXRD) reveals temperature-dependent hydrate structures, where water wires stabilize the lattice through hydrogen bonding. Natural bonding orbital (NBO) analysis quantifies intermolecular interaction energies, aiding in the design of functional materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.